![molecular formula C26H26N2O3S B7680952 4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B7680952.png)
4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound with potential applications in scientific research. This compound is often referred to as BMBMT or BMBMT-1. It is a benzamide derivative that has been synthesized through a multi-step process. BMBMT has been found to have various biological activities, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of BMBMT is not fully understood. However, it has been proposed that BMBMT may act by modulating various signaling pathways involved in inflammation and cancer. BMBMT has also been found to inhibit the activity of certain enzymes involved in the growth of bacteria and viruses.
Biochemical and Physiological Effects:
BMBMT has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the proliferation of cancer cells. BMBMT has also been found to inhibit the growth of certain bacteria and viruses. Additionally, BMBMT has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
BMBMT has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BMBMT has also been found to have low toxicity in vitro. However, BMBMT has certain limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several potential future directions for research on BMBMT. One area of interest is the development of BMBMT derivatives with improved activity and selectivity. Additionally, BMBMT could be studied further for its potential use in the treatment of neurodegenerative diseases. Finally, the mechanism of action of BMBMT could be further elucidated to better understand its biological effects.
Synthesis Methods
The synthesis of BMBMT involves several steps. The first step involves the reaction of 4-tert-butylphenol with formaldehyde to produce 4-tert-butylphenoxyacetaldehyde. This intermediate is then reacted with 6-methoxy-1,3-benzothiazol-2-amine to produce the final product, BMBMT. The synthesis of BMBMT has been optimized to improve yield and purity.
Scientific Research Applications
BMBMT has been found to have various biological activities, making it a promising candidate for scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. BMBMT has also been found to inhibit the growth of certain bacteria and viruses. Additionally, BMBMT has been studied for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-26(2,3)19-9-11-20(12-10-19)31-16-17-5-7-18(8-6-17)24(29)28-25-27-22-14-13-21(30-4)15-23(22)32-25/h5-15H,16H2,1-4H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFKYZARZDOMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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